molecular formula C19H26N2 B012212 N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine CAS No. 102586-22-1

N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine

Cat. No. B012212
M. Wt: 282.4 g/mol
InChI Key: FADAPQOMVQSVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine, also known as benzodioxolylbutanamine (BDB), is a psychoactive drug that belongs to the phenethylamine class. BDB is structurally similar to the well-known drug MDMA (ecstasy) and has been used as a recreational drug. However,

Mechanism Of Action

BDB works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It acts as a serotonin and dopamine releaser and reuptake inhibitor. BDB also has affinity for the sigma-1 receptor, which has been linked to neuroprotection.

Biochemical And Physiological Effects

BDB has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and induces hyperthermia. BDB has been shown to have a longer duration of action than MDMA.

Advantages And Limitations For Lab Experiments

BDB has advantages over MDMA in that it is less toxic and has a longer duration of action. However, BDB is less potent than MDMA and its effects are less well-studied.

Future Directions

Future research could investigate the potential therapeutic applications of BDB in more detail. Studies could also look at the long-term effects of BDB use and its potential for abuse. Further research could also investigate the effects of BDB on different neurotransmitter systems and its potential for treating other neurological disorders.

Synthesis Methods

BDB can be synthesized using a few different methods. One method involves the reaction of 1,3-benzodioxole with 1-bromo-2-phenylethane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. Another method involves the reduction of 1,3-benzodioxole with lithium aluminum hydride, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone.

Scientific Research Applications

BDB has been studied for its potential therapeutic applications. One study found that BDB has anti-inflammatory effects and could be used to treat inflammatory diseases. Another study found that BDB has neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

102586-22-1

Product Name

N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

1-N-benzyl-2-N,2-N-dimethyl-2-phenylbutane-1,2-diamine

InChI

InChI=1S/C19H26N2/c1-4-19(21(2)3,18-13-9-6-10-14-18)16-20-15-17-11-7-5-8-12-17/h5-14,20H,4,15-16H2,1-3H3

InChI Key

FADAPQOMVQSVOX-UHFFFAOYSA-N

SMILES

CCC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C

Canonical SMILES

CCC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C

synonyms

FC 473

Origin of Product

United States

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